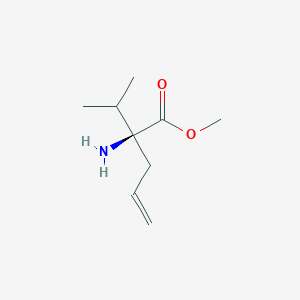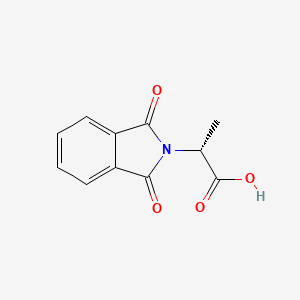
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as DIOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoindoline-1,3-dione, and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Structural Analysis and Crystallography
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid has been studied for its crystal structure and molecular conformation. In one study, the compound was found to adopt a staggered conformation in its crystalline form, with significant emphasis on the hydrogen bonding interactions that contribute to its crystal packing (Wheeler, Gordineer, & Deschamps, 2004).
Applications in Epigenetic Modulation
The compound has been identified in the structural analysis of molecules similar to epigenetic modulators like RG108. This includes the investigation of its hydrogen bonding patterns and π–π stacking interactions, which are crucial for its functionality (Tilborg, Boittiaux, Norberg, Lambert, & Wouters, 2011).
Chemo-Enzymatic Synthesis Studies
Research into the chemo-enzymatic synthesis methods involving derivatives of this compound has been conducted. These studies focus on the structural and stereochemical characterization of various derivatives, along with their intrinsic degradation kinetics (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).
Photoremovable Protecting Groups
Studies on 1,3-dioxoindan-2-yl esters, closely related to (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, have explored their potential as photoremovable protecting groups. This research provides insights into their degradation mechanisms and potential applications in photochemistry (Literák, Hroudná, & Klán, 2008).
Antimicrobial Drug Synthesis
The molecular similarity of certain derivatives of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid to fluoroquinolone antibiotics has led to research into their potential as scaffolds for creating new antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Exploration in Organic Synthesis
This compound and its derivatives have been utilized in various organic synthesis processes, exploring their reactivity and potential applications in creating novel compounds with specific properties (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Spectroscopic and Quantum Mechanical Studies
The compound has been the subject of spectroscopic and quantum mechanical studies to understand its electronic and vibrational characteristics. Such studies are crucial for its potential applications in various fields of chemistry (Sakthivel, Alagesan, Muthu, Abraham, & Geetha, 2018).
Antifungal Peptide Research
Computational peptidology assisted by conceptual density functional theory has been used to study antifungal tripeptides involving (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid. This research is pivotal in drug design and understanding the chemical reactivity of these peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Biologically Active Compounds
Research into the synthesis of novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety, derived from (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, has shown potential in the development of compounds with anti-proliferative activity (Hekal, Ali, & Abu El‐Azm, 2020).
Propriétés
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
CAS RN |
29588-83-8 |
Source


|
| Record name | (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

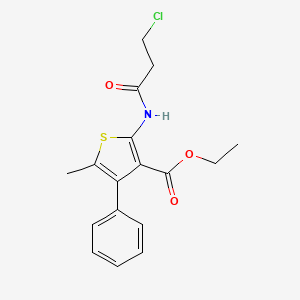
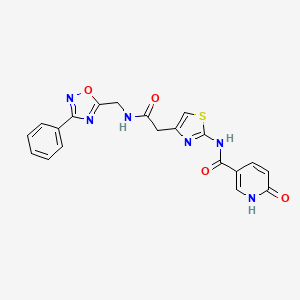
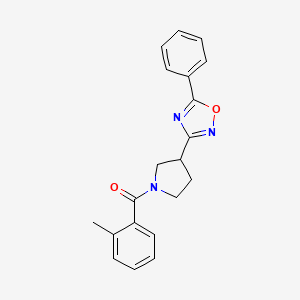
![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)

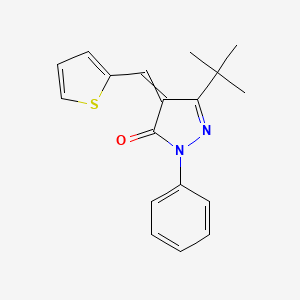

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)
![N-(3-isopropylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3010789.png)
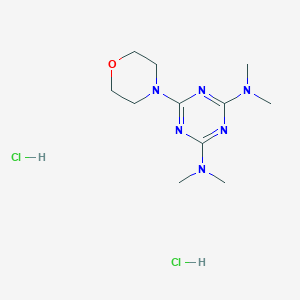
![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)
